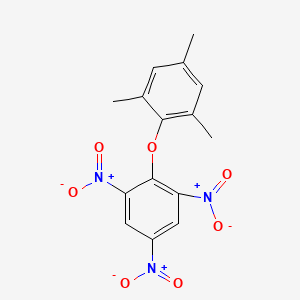
1,3,5-Trimethyl-2-(2,4,6-trinitrophenoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Trimethyl-2-(2,4,6-trinitrophenoxy)benzene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of three methyl groups and a trinitrophenoxy group attached to a benzene ring, making it a subject of interest in organic chemistry.
Méthodes De Préparation
The synthesis of 1,3,5-Trimethyl-2-(2,4,6-trinitrophenoxy)benzene typically involves the nitration of 1,3,5-trimethylbenzene followed by the introduction of the trinitrophenoxy group. The reaction conditions often require the use of strong acids such as sulfuric acid and nitric acid to facilitate the nitration process. Industrial production methods may involve large-scale nitration reactors and stringent control of reaction parameters to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1,3,5-Trimethyl-2-(2,4,6-trinitrophenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of triamino derivatives.
Substitution: The methyl groups and nitro groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1,3,5-Trimethyl-2-(2,4,6-trinitrophenoxy)benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of advanced materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 1,3,5-Trimethyl-2-(2,4,6-trinitrophenoxy)benzene involves its interaction with molecular targets through its nitro and methyl groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The compound’s effects are mediated by its ability to undergo redox reactions and form stable complexes with other molecules .
Comparaison Avec Des Composés Similaires
1,3,5-Trimethyl-2-(2,4,6-trinitrophenoxy)benzene can be compared with similar compounds such as:
1,3,5-Trimethyl-2,4,6-trinitrobenzene: This compound shares a similar nitro group arrangement but lacks the trinitrophenoxy group, making it less versatile in certain applications.
1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene: This compound has bulky tert-butyl groups, which provide different steric and electronic properties compared to this compound
Propriétés
Numéro CAS |
17691-66-6 |
|---|---|
Formule moléculaire |
C15H13N3O7 |
Poids moléculaire |
347.28 g/mol |
Nom IUPAC |
1,3,5-trimethyl-2-(2,4,6-trinitrophenoxy)benzene |
InChI |
InChI=1S/C15H13N3O7/c1-8-4-9(2)14(10(3)5-8)25-15-12(17(21)22)6-11(16(19)20)7-13(15)18(23)24/h4-7H,1-3H3 |
Clé InChI |
AMPPQYPXOGUUAO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


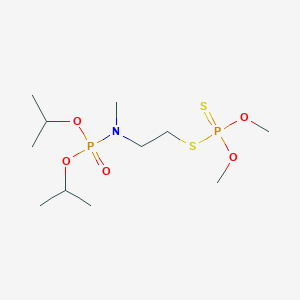
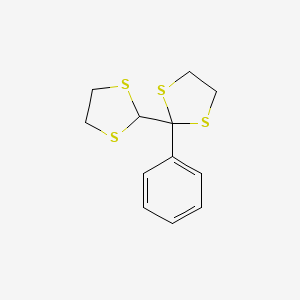




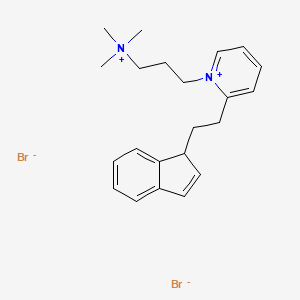
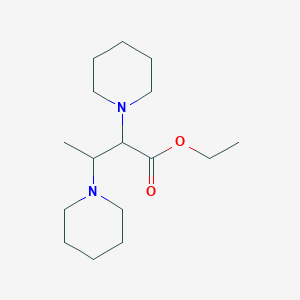
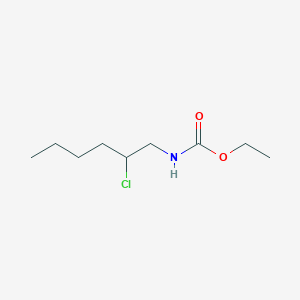
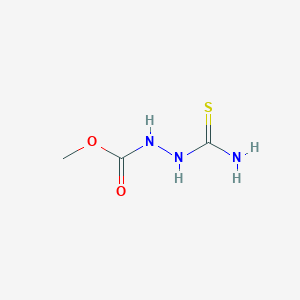
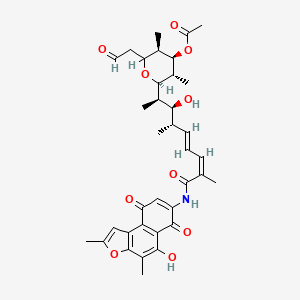

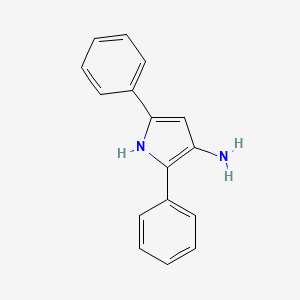
![6-Phenyl-6h-chromeno[4,3-b]quinoline](/img/structure/B14717903.png)
